molecular formula C9H9Cl2N3 B14250423 N-(2,6-Dichlorophenyl)-2,5-dihydro-1H-imidazol-2-amine CAS No. 184886-95-1

N-(2,6-Dichlorophenyl)-2,5-dihydro-1H-imidazol-2-amine

Cat. No.: B14250423
CAS No.: 184886-95-1
M. Wt: 230.09 g/mol
InChI Key: RWPSRMKULJIPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Dichlorophenyl)-2,5-dihydro-1H-imidazol-2-amine is a chemical compound characterized by the presence of a dichlorophenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichlorophenyl)-2,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2,6-dichloroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the imidazole ring. The reaction conditions generally include heating the mixture to reflux for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichlorophenyl)-2,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring or the phenyl ring.

Scientific Research Applications

N-(2,6-Dichlorophenyl)-2,5-dihydro-1H-imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-Dichlorophenyl)-2,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-Dichlorophenyl)-2,5-dihydro-1H-imidazol-2-amine is unique due to its imidazole ring, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its reactivity and potential biological activities compared to similar compounds.

Properties

CAS No.

184886-95-1

Molecular Formula

C9H9Cl2N3

Molecular Weight

230.09 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C9H9Cl2N3/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9/h1-4,9,13-14H,5H2

InChI Key

RWPSRMKULJIPPG-UHFFFAOYSA-N

Canonical SMILES

C1C=NC(N1)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.